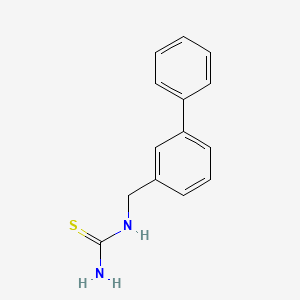
(Butan-2-yl)(3,5-dichlorophenyl)difluorosilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Butan-2-yl)(3,5-dichlorophenyl)difluorosilane is an organosilicon compound characterized by the presence of a butan-2-yl group, a 3,5-dichlorophenyl group, and two fluorine atoms attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)(3,5-dichlorophenyl)difluorosilane typically involves the reaction of 3,5-dichlorophenylsilane with butan-2-yl fluoride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(Butan-2-yl)(3,5-dichlorophenyl)difluorosilane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation Reactions: The butan-2-yl group can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The compound can be reduced to form silanes with different substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium hydroxide or ammonia, typically under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include (Butan-2-yl)(3,5-dichlorophenyl)silanols or (Butan-2-yl)(3,5-dichlorophenyl)aminosilanes.
Oxidation Reactions: Products include (Butan-2-yl)(3,5-dichlorophenyl)silanols or ketones.
Reduction Reactions: Products include (Butan-2-yl)(3,5-dichlorophenyl)silanes with different substituents.
Applications De Recherche Scientifique
(Butan-2-yl)(3,5-dichlorophenyl)difluorosilane has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Investigated for its potential use in the development of bioactive molecules and as a tool for studying biological processes.
Medicine: Explored for its potential therapeutic applications, including as a component in drug delivery systems.
Industry: Utilized in the production of specialty materials, such as coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of (Butan-2-yl)(3,5-dichlorophenyl)difluorosilane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modifying the activity of these targets, leading to changes in cellular processes. The pathways involved in its action depend on the specific application and the biological context in which it is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Butan-2-yl)(3,5-dichlorophenyl)chlorosilane: Similar structure but with a chlorine atom instead of fluorine.
(Butan-2-yl)(3,5-dichlorophenyl)trimethylsilane: Contains a trimethylsilyl group instead of difluorosilane.
(Butan-2-yl)(3,5-dichlorophenyl)dimethylsilane: Contains a dimethylsilyl group instead of difluorosilane.
Uniqueness
(Butan-2-yl)(3,5-dichlorophenyl)difluorosilane is unique due to the presence of both fluorine atoms and the 3,5-dichlorophenyl group, which confer distinct chemical properties and reactivity. These features make it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
918446-94-3 |
|---|---|
Formule moléculaire |
C10H12Cl2F2Si |
Poids moléculaire |
269.19 g/mol |
Nom IUPAC |
butan-2-yl-(3,5-dichlorophenyl)-difluorosilane |
InChI |
InChI=1S/C10H12Cl2F2Si/c1-3-7(2)15(13,14)10-5-8(11)4-9(12)6-10/h4-7H,3H2,1-2H3 |
Clé InChI |
GSIXOZNNIANVTK-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)[Si](C1=CC(=CC(=C1)Cl)Cl)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2,3-Bis[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B14201095.png)

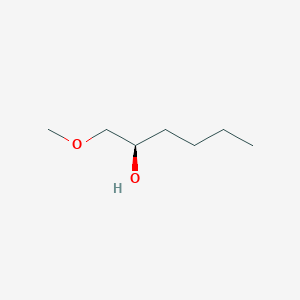
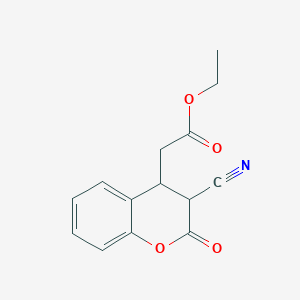
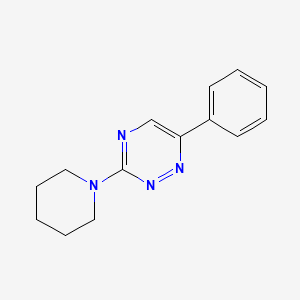
![N-([1,1'-Biphenyl]-3-yl)-N-phenylperylen-3-amine](/img/structure/B14201116.png)
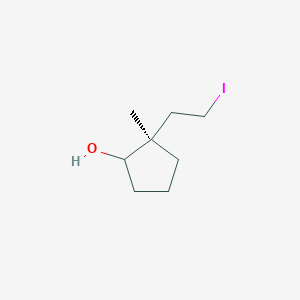
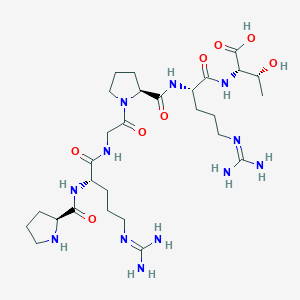
![N-[2-(3,5-Dichloropyridin-2-yl)ethyl]-2-iodobenzamide](/img/structure/B14201130.png)
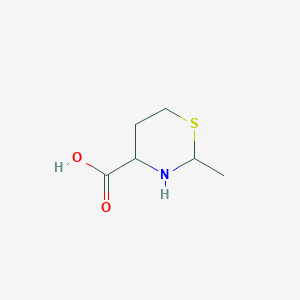
![N-(2-Cyanoethyl)-4'-(heptyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B14201149.png)
![Spiro[1,4-dioxane-2,9'-fluorene]](/img/structure/B14201151.png)
![2-Pyrrolidinone, 1-[(2-bromophenyl)sulfonyl]-](/img/structure/B14201161.png)
